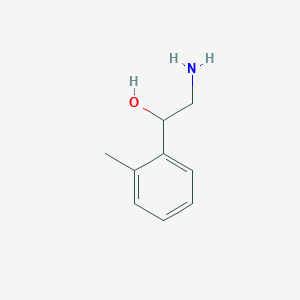![molecular formula C20H24BrN B1147944 APTAB [3-(9-Anthracene)propyl trimethylammonium bromide] CAS No. 86727-71-1](/img/new.no-structure.jpg)
APTAB [3-(9-Anthracene)propyl trimethylammonium bromide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(9-Anthracene)propyl trimethylammonium bromide: is a fluorescent cationic membrane probe. It is commonly used in scientific research to study the location of anthracene-labeled molecules incorporated into model membranes through fluorescence quenching .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(9-Anthracene)propyl trimethylammonium bromide typically involves the reaction of 9-anthracenemethanol with 3-bromopropyltrimethylammonium bromide. The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for 3-(9-Anthracene)propyl trimethylammonium bromide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 3-(9-Anthracene)propyl trimethylammonium bromide undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include thiols, amines, and alcohols.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(9-Anthracene)propyl trimethylammonium bromide has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study the behavior of molecules in different environments.
Biology: Used to study the incorporation of anthracene-labeled molecules into biological membranes.
Industry: Used in the development of new materials and sensors.
Mechanism of Action
The mechanism of action of 3-(9-Anthracene)propyl trimethylammonium bromide involves its incorporation into membranes where it acts as a fluorescent probe. The anthracene moiety fluoresces when excited by light, allowing researchers to study the location and behavior of the labeled molecules. The trimethylammonium group helps the compound to interact with negatively charged membrane surfaces .
Comparison with Similar Compounds
- 3-(9-Anthracene)propyl trimethylammonium chloride
- 3-(9-Anthracene)propyl trimethylammonium iodide
- 3-(9-Anthracene)propyl trimethylammonium sulfate
Comparison: 3-(9-Anthracene)propyl trimethylammonium bromide is unique due to its specific bromide counterion, which can influence its solubility and reactivity compared to its chloride, iodide, and sulfate counterparts. The bromide ion can also participate in specific substitution reactions that may not be as favorable with other counterions .
Properties
CAS No. |
86727-71-1 |
|---|---|
Molecular Formula |
C20H24BrN |
Molecular Weight |
358.32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



